molecular formula C17H19NO3 B12708832 Isopiperine CAS No. 30511-76-3

Isopiperine

Cat. No.: B12708832
CAS No.: 30511-76-3
M. Wt: 285.34 g/mol
InChI Key: MXXWOMGUGJBKIW-BPMFVRGZSA-N
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Description

Isopiperine is a naturally occurring alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum). It is one of the four isomeric forms of piperine, the others being piperine, chavicine, and isochavicine

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopiperine can be synthesized from piperine through photochemical isomerization. This process involves the exposure of piperine to ultraviolet light, which induces the cis-trans isomerization, converting piperine into this compound . The reaction is typically carried out in solvents like acetonitrile or n-hexane, with UV irradiation at a wavelength of 366 nm for about 4 hours .

Industrial Production Methods

Industrial production of this compound involves the extraction of piperine from black pepper or long pepper, followed by its isomerization. The extraction process usually employs supercritical fluid extraction (SFE) or solvent extraction methods to obtain piperine in high purity . The extracted piperine is then subjected to photochemical isomerization to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Isopiperine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form piperic acid and other derivatives.

    Reduction: Reduction of this compound can yield piperidine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Piperic acid and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its mild pungency and distinct biological activities. Unlike piperine, which is primarily known for its bio-enhancing properties, this compound has been studied for its broader range of therapeutic effects, including anti-inflammatory and anticancer activities .

Properties

CAS No.

30511-76-3

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3-

InChI Key

MXXWOMGUGJBKIW-BPMFVRGZSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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